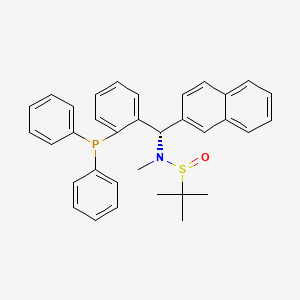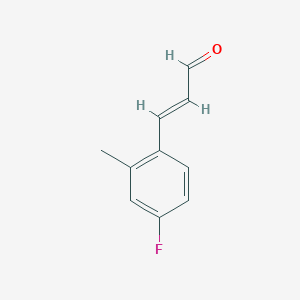
2-(2,3-Dihydro-1H-inden-5-yl)oxirane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(2,3-Dihydro-1H-inden-5-yl)oxirane is an organic compound with the molecular formula C11H12O. It is a member of the oxirane family, characterized by a three-membered epoxide ring. This compound is notable for its unique structure, which includes an indene moiety fused to an oxirane ring.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2,3-Dihydro-1H-inden-5-yl)oxirane typically involves the epoxidation of 2-(2,3-dihydro-1H-inden-5-yl)ethene. This reaction can be carried out using peracids such as m-chloroperoxybenzoic acid (m-CPBA) under mild conditions. The reaction proceeds via the formation of an intermediate epoxide, which is then isolated and purified .
Industrial Production Methods
On an industrial scale, the production of this compound may involve the use of continuous flow reactors to ensure efficient mixing and heat transfer. Catalysts such as titanium silicalite-1 (TS-1) can be employed to enhance the selectivity and yield of the epoxidation process. The use of green chemistry principles, such as solvent-free conditions and recyclable catalysts, is also being explored to make the process more sustainable .
Analyse Des Réactions Chimiques
Types of Reactions
2-(2,3-Dihydro-1H-inden-5-yl)oxirane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form diols using reagents like osmium tetroxide (OsO4) or potassium permanganate (KMnO4).
Reduction: Reduction of the oxirane ring can be achieved using lithium aluminum hydride (LiAlH4) to yield the corresponding alcohol.
Substitution: Nucleophilic substitution reactions can occur at the oxirane ring, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: OsO4, KMnO4
Reduction: LiAlH4
Substitution: Nucleophiles such as amines, thiols, and alcohols
Major Products Formed
Oxidation: Diols
Reduction: Alcohols
Substitution: Substituted oxirane derivatives
Applications De Recherche Scientifique
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential antimicrobial and antifungal properties.
Medicine: Explored for its potential use in drug development, particularly in the synthesis of pharmacologically active compounds.
Industry: Utilized in the production of polymers and as a precursor in the synthesis of specialty chemicals
Mécanisme D'action
The mechanism of action of 2-(2,3-Dihydro-1H-inden-5-yl)oxirane involves its interaction with various molecular targets. The oxirane ring is highly reactive and can form covalent bonds with nucleophilic sites in biological molecules, such as proteins and nucleic acids. This reactivity underlies its potential antimicrobial and antifungal activities, as it can disrupt the normal function of microbial cells .
Comparaison Avec Des Composés Similaires
Similar Compounds
2,3-Dihydro-1H-inden-1-one: Shares the indene moiety but lacks the oxirane ring.
2-(2,3-Dihydro-1H-inden-5-yloxymethyl)oxirane: Contains an additional methylene group linking the indene and oxirane rings.
Uniqueness
2-(2,3-Dihydro-1H-inden-5-yl)oxirane is unique due to its combination of the indene and oxirane moieties, which imparts distinct chemical reactivity and potential biological activities. This structural uniqueness makes it a valuable compound for various applications in research and industry .
Propriétés
Numéro CAS |
106619-06-1 |
|---|---|
Formule moléculaire |
C11H12O |
Poids moléculaire |
160.21 g/mol |
Nom IUPAC |
2-(2,3-dihydro-1H-inden-5-yl)oxirane |
InChI |
InChI=1S/C11H12O/c1-2-8-4-5-10(11-7-12-11)6-9(8)3-1/h4-6,11H,1-3,7H2 |
Clé InChI |
WENHVAQVKYHFHW-UHFFFAOYSA-N |
SMILES canonique |
C1CC2=C(C1)C=C(C=C2)C3CO3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




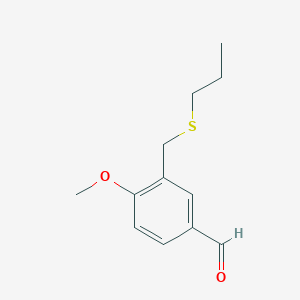
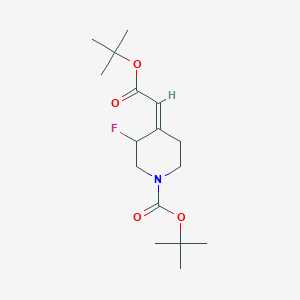
![N-[4,6-bis(trichloromethyl)-1,3,5-triazin-2-yl]-1,3-thiazol-2-amine](/img/structure/B13648123.png)
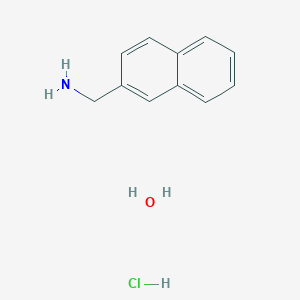

![3-(3-Bromophenyl)-1,4,6,7-tetrahydropyrano[4,3-c]pyrazole](/img/structure/B13648137.png)
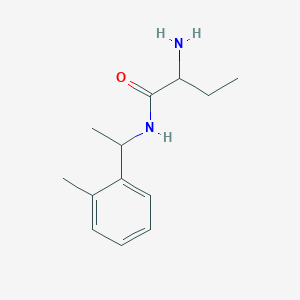
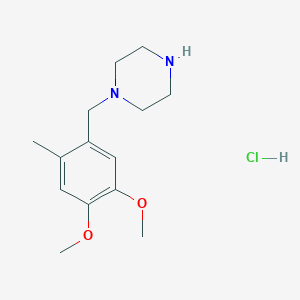
![8-Iodoimidazo[1,2-a]pyridin-2-amine](/img/structure/B13648147.png)
![4-[3-[4-[3,5-bis(4-formylphenyl)phenyl]-2,1,3-benzothiadiazol-7-yl]-5-(4-formylphenyl)phenyl]benzaldehyde](/img/structure/B13648148.png)
